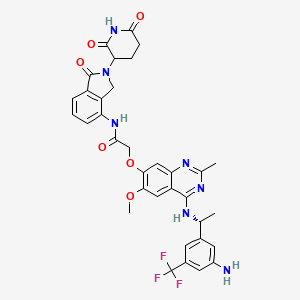
PROTAC SOS1 degrader-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC SOS1 degrader-3 is a potent agent specifically designed to target and degrade the Son of Sevenless 1 (SOS1) protein via the ubiquitin-proteasome system . This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which has emerged as a novel and promising therapeutic strategy for targeting proteins that are difficult to modulate with conventional small molecules .
Méthodes De Préparation
The synthesis of PROTAC SOS1 degrader-3 involves multiple steps, including the preparation of the linker and the conjugation of the SOS1 ligand with an E3 ligase ligand. The synthetic route typically involves the following steps:
Preparation of the Linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.
Conjugation of Ligands: The SOS1 ligand and the E3 ligase ligand are conjugated to the linker through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.
Analyse Des Réactions Chimiques
PROTAC SOS1 degrader-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur at various functional groups within the molecule, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
PROTAC SOS1 degrader-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the degradation of SOS1 and its effects on cellular processes.
Biology: The compound is employed in biological studies to investigate the role of SOS1 in various signaling pathways and cellular functions.
Medicine: This compound is being explored as a potential therapeutic agent for cancers driven by KRAS mutations, as it can effectively degrade SOS1 and inhibit the KRAS-RAF-ERK signaling pathway
Mécanisme D'action
PROTAC SOS1 degrader-3 exerts its effects by inducing the degradation of the SOS1 protein through the ubiquitin-proteasome system. The compound is a bifunctional molecule that simultaneously binds to SOS1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome . The degradation of SOS1 disrupts the KRAS-RAF-ERK signaling pathway, inhibiting the proliferation of cancer cells driven by KRAS mutations .
Comparaison Avec Des Composés Similaires
PROTAC SOS1 degrader-3 can be compared with other similar compounds, such as:
LHF418: Another potent SOS1 degrader that induces SOS1 degradation through the cereblon (CRBN) E3 ligase.
KRAS-directed PROTACs: These compounds target KRAS directly and degrade it through the von Hippel-Lindau (VHL) or CRBN ligases.
This compound is unique in its ability to specifically target and degrade SOS1, making it a valuable tool for studying and potentially treating KRAS-driven cancers.
Propriétés
Formule moléculaire |
C34H32F3N7O6 |
|---|---|
Poids moléculaire |
691.7 g/mol |
Nom IUPAC |
2-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-6-methoxy-2-methylquinazolin-7-yl]oxy-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C34H32F3N7O6/c1-16(18-9-19(34(35,36)37)11-20(38)10-18)39-31-22-12-27(49-3)28(13-25(22)40-17(2)41-31)50-15-30(46)42-24-6-4-5-21-23(24)14-44(33(21)48)26-7-8-29(45)43-32(26)47/h4-6,9-13,16,26H,7-8,14-15,38H2,1-3H3,(H,42,46)(H,39,40,41)(H,43,45,47)/t16-,26?/m1/s1 |
Clé InChI |
GVWBZLKKNJQQQV-DIERRCTGSA-N |
SMILES isomérique |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
SMILES canonique |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
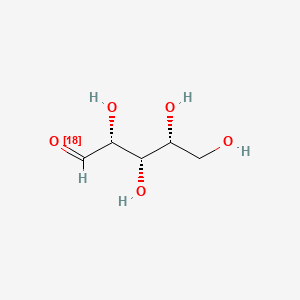
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)

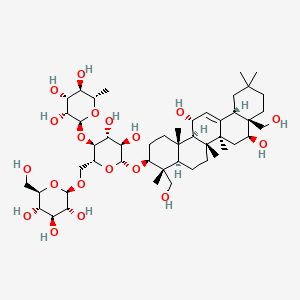

![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
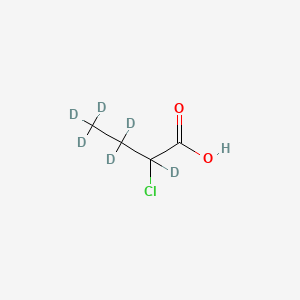
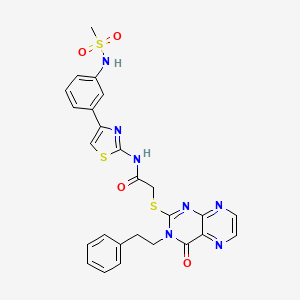
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)

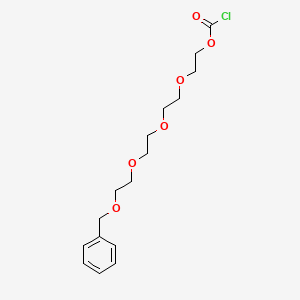
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)
